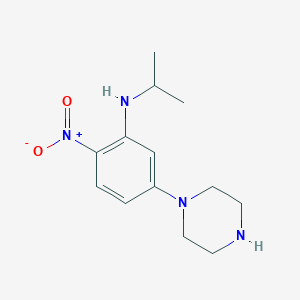

N-Isopropyl-2-nitro-5-(piperazin-1-YL)aniline

CAS No.:

Cat. No.: VC18642403

Molecular Formula: C13H20N4O2

Molecular Weight: 264.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N4O2 |

|---|---|

| Molecular Weight | 264.32 g/mol |

| IUPAC Name | 2-nitro-5-piperazin-1-yl-N-propan-2-ylaniline |

| Standard InChI | InChI=1S/C13H20N4O2/c1-10(2)15-12-9-11(3-4-13(12)17(18)19)16-7-5-14-6-8-16/h3-4,9-10,14-15H,5-8H2,1-2H3 |

| Standard InChI Key | RWQXJALRNBCRMX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)NC1=C(C=CC(=C1)N2CCNCC2)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

N-Isopropyl-2-nitro-5-(piperazin-1-YL)aniline belongs to the class of nitroaromatic amines, featuring a piperazine ring that enhances its interaction with biological targets. The isopropyl group at the aniline nitrogen contributes to steric hindrance and lipophilicity, influencing both its chemical reactivity and pharmacokinetic properties . Key structural attributes include:

Molecular Architecture

The compound’s backbone consists of a benzene ring substituted with a nitro group (-NO₂) at position 2 and a piperazine ring (-C₄H₈N₂) at position 5. The isopropyl group (-CH(CH₃)₂) is bonded to the aniline nitrogen, creating a tertiary amine configuration. This arrangement is critical for its stability and ability to participate in hydrogen bonding and π-π stacking interactions .

Physicochemical Properties

-

Molecular Formula: C₁₃H₁₉N₅O₂

-

Molecular Weight: 277.33 g/mol

-

Appearance: Pale yellow crystalline solid (predicted based on analogous compounds) .

-

Solubility: Soluble in DMSO, dichloromethane, and ethanol; sparingly soluble in water.

Synthetic Routes and Optimization

The synthesis of N-Isopropyl-2-nitro-5-(piperazin-1-YL)aniline involves multi-step reactions, typically starting from nitroaniline precursors. Two primary methodologies are employed:

Stepwise Nitration and Amination

-

Nitration: Introduction of the nitro group to 5-bromoaniline using nitric acid in sulfuric acid, yielding 2-nitro-5-bromoaniline.

-

Piperazine Substitution: Ullmann-type coupling of 2-nitro-5-bromoaniline with piperazine in the presence of a palladium catalyst (e.g., Pd/C) and a base (e.g., K₂CO₃) in DMSO at 80–100°C .

-

Isopropyl Introduction: Alkylation of the aniline nitrogen with isopropyl bromide under basic conditions (e.g., NaOH in ethanol).

Key Reaction Conditions:

-

Catalysts: Pd/C for coupling reactions.

-

Yield Optimization: Radical scavengers (e.g., urea) minimize side reactions during nitration .

Telescoping Synthesis

A streamlined approach combines nitrosation and reduction steps in a single reactor to improve efficiency. For example:

-

Nitrosation: Treating 5-(piperazin-1-YL)aniline with sodium nitrite in acetic acid generates a diazonium intermediate .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by in situ alkylation with isopropyl iodide .

Advantages:

Spectroscopic Characterization

The structural elucidation of N-Isopropyl-2-nitro-5-(piperazin-1-YL)aniline relies on advanced spectroscopic techniques:

Infrared (IR) Spectroscopy

-

Nitro Group: Strong absorption bands at 1520 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch) .

-

Piperazine Ring: N-H stretching at 3300 cm⁻¹ and C-N vibrations at 1215 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR (DMSO-d₆):

-

¹³C-NMR:

Biological Activities and Mechanisms

N-Isopropyl-2-nitro-5-(piperazin-1-YL)aniline exhibits diverse pharmacological profiles, attributed to its nitro and piperazine functionalities:

Antitumor Activity

The nitro group undergoes enzymatic reduction in hypoxic tumor environments, generating reactive nitrogen species (RNS) that induce DNA damage . Piperazine enhances solubility and target affinity, as demonstrated in analogs showing EC₅₀ values of 0.2–0.6 μM against cervical cancer cells .

Antimicrobial and Antifungal Effects

-

Bacterial Inhibition: Disruption of cell wall synthesis via binding to penicillin-binding proteins (PBPs) .

-

Antifungal Action: Inhibition of ergosterol biosynthesis (MIC = 8–16 μg/mL against Candida albicans) .

Structure-Activity Relationships (SAR)

-

N-Substituents: The isopropyl group balances lipophilicity and steric effects, optimizing membrane permeability without hindering target binding .

-

Nitro Position: Ortho-substitution enhances redox activity compared to para-substituted analogs.

Applications in Medicinal Chemistry

Drug Precursor

The compound serves as a key intermediate for:

-

Anticancer Agents: Hybrid molecules combining nitroaromatic and piperazine motifs show promise in targeting topoisomerase II .

-

Antifungal Derivatives: Benzimidazole hybrids exhibit broad-spectrum activity (e.g., VP3 with MIC = 8 μg/mL) .

Pharmacokinetic Optimization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume